Mesembrenone
Description
Contextualization within Mesembrine (B35894) Alkaloid Research
Mesembrenone belongs to the class of mesembrine alkaloids, a group of naturally occurring compounds found predominantly in certain South African succulent plants, most notably Sceletium tortuosum. nih.govresearchgate.netnih.gov Research into these alkaloids has a long history, with early studies focusing on their isolation and structural elucidation. biorxiv.orgfrontiersin.org Mesembrine alkaloids share common structural features, including a tricyclic skeleton. this compound, alongside mesembrine and Δ7-mesembrenone, is considered one of the major pharmacologically active alkaloids in S. tortuosum. nih.govresearchgate.netnih.govsci-hub.se The distribution and concentration of mesembrine alkaloids, including this compound, can vary between different Sceletium species and even within populations of the same species, influenced by factors such as genetics, environmental conditions, and preparation methods. biorxiv.orgfrontiersin.orgresearchgate.netresearchgate.net
Historical Trajectories and Contemporary Significance in this compound Studies
Analytical chemistry techniques have played a crucial role in the study of mesembrine alkaloids since the 1970s. biorxiv.orgfrontiersin.org Early research primarily focused on isolating these compounds and determining their structures using methods such as thin-layer chromatography, gas-liquid partition chromatography, and nuclear magnetic resonance (NMR) spectroscopy. biorxiv.orgfrontiersin.orgsci-hub.seresearchgate.net While initial studies in the 1970s and early 1980s focused on isolation and structural identification, there was a notable gap in analytical isolation methods used from the 1980s until the late 1990s. biorxiv.orgfrontiersin.org Renewed interest emerged with studies investigating the distribution of mesembrine alkaloids across different genera of the Mesembryanthemaceae family. biorxiv.orgfrontiersin.orgresearchgate.net
Contemporary research on this compound continues to build upon this historical foundation, utilizing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and characterization. biorxiv.orgfrontiersin.orgsci-hub.sescielo.org.zathieme-connect.comualberta.ca The significance of this compound in contemporary studies stems from its identified biological activities, particularly its interaction with neurotransmitter transporters and enzymes. nih.govresearchgate.netgoogle.com Research is ongoing to further characterize its pharmacological profile and explore its potential applications. nih.govresearchgate.net The unique structure of this compound has also made it a compound of interest in synthetic chemistry research. researchgate.net
Scope and Objectives of the Review
This review focuses solely on the chemical compound this compound within the context of academic research. The objective is to provide an overview of its place within mesembrine alkaloid research, trace the historical development and contemporary importance of its study, and summarize detailed research findings related to its chemical properties and observed biological activities as reported in scientific literature. This article strictly adheres to the provided outline, focusing exclusively on the academic research aspects of this compound and excluding information related to dosage, administration, safety, or adverse effects.
Data Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO₃ | PubChem nih.gov |
| Molar Mass | 287.35 g/mol | PubChem nih.gov |
| Exact Mass | 287.15214353 Da | PubChem nih.gov |
| XLogP3 | 2.2 | PubChem nih.gov |
| Computed Structure | (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | PubChem nih.gov |
Data Table 2: this compound in Plant Species
| Plant Species | Family | Presence of this compound | Source |
| Sceletium tortuosum | Mesembryanthemaceae | Yes | Various nih.govwikipedia.orgtargetmol.commedchemexpress.com |
| Mesembryanthemum crystallinum | Mesembryanthemaceae | Reported | Ontosight ontosight.ai |
| Bergeranthus scapiger | Mesembryanthemaceae | Reported | PubChem nih.gov |
| Lampranthus blandus | Mesembryanthemaceae | Reported | PubChem nih.gov |
| Lampranthus aureus | Mesembryanthemaceae | Minor constituent | Wikipedia wikipedia.org |
| Lampranthus spectabilis | Mesembryanthemaceae | Minor constituent | Wikipedia wikipedia.org |
| Narcissus pallidulus | Amaryllidaceae | Unexpectedly found | ResearchGate researchgate.net |
| Aptenia cordifolia | Mesembryanthemaceae | Comparable levels to S. tortuosum | ResearchGate researchgate.net |
| Delosperma cooperi | Mesembryanthemaceae | Reported | Wikidata wikidata.org |
| Corpuscularia taylori | Mesembryanthemaceae | Reported | Wikidata wikidata.org |
Detailed research findings indicate that this compound is a selective inhibitor of the serotonin (B10506) transporter (SERT). wikipedia.orgtargetmol.com This activity is considered potent, with reported IC₅₀ values less than 1 µM and Ki values of 27 nM. wikipedia.org this compound also exhibits inhibitory activity against phosphodiesterase 4 (PDE4). nih.govresearchgate.netnih.govgoogle.comwikipedia.org Studies have explored the potential biological activities associated with these mechanisms, including effects on the central nervous system. ontosight.ai Research suggests potential anxiolytic and antidepressant effects, as well as possible cognitive function enhancement. kannawellness.comresearchgate.net In vitro studies have shown that this compound can permeate across biological tissues. nih.gov Metabolism studies in rat urine and human liver preparations have identified that this compound undergoes O- and N-demethylation, dihydration, and hydroxylation. nih.gov Analytical methods, such as UHPLC-QToF-MS, have been developed and validated for the quantification of this compound in biological matrices like mouse plasma, facilitating pharmacokinetic studies. sci-hub.sethieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNHBCSWFYFPAN-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963667 | |
| Record name | Mesembrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-54-2 | |
| Record name | (+)-Mesembrenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Mesembrenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesembrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesembrenone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Chemotaxonomic Distribution of Mesembrenone
Natural Occurrences and Botanical Sources of Mesembrenone
This compound has been identified in several plant genera, with a notable presence in the Sceletium genus.
This compound in Sceletium tortuosum
Sceletium tortuosum, commonly known as Kanna, is a well-documented source of this compound. It is an indigenous South African succulent. nih.gov this compound is one of the key mesembrine (B35894) alkaloids found in this species, alongside compounds like mesembrine, mesembranol (B1196526), and epimesembranol. scielo.org.za These alkaloids are considered responsible for some of the plant's traditional uses. uwc.ac.za Studies have shown that this compound is present in the leaves and stems of S. tortuosum. trugen3.com The total alkaloid concentration in dry plant material of S. tortuosum can be highly variable, ranging from 0.05% to 2.3%. trugen3.com this compound is often used as a biomarker in the quality control and analysis of S. tortuosum. nih.gov
Research has investigated the alkaloid profile of S. tortuosum using various analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS). biorxiv.org These methods have confirmed the presence and allowed for the semi-quantitative analysis of this compound. biorxiv.orgtandfonline.com For instance, one study using HPTLC reported a this compound concentration of 192.38 ± 2.27 ng/band. biorxiv.org Another study using HPLC-UV detection found this compound present at 0.03% in one sample of S. tortuosum. scielo.org.za
This compound in Other Sceletium Species (e.g., S. strictum, S. expansum, S. emarcidum, S. crassicaule, S. exaltum, S. rigidum, S. varians)
This compound is also found in other species within the Sceletium genus, although its presence and concentration can differ significantly.
Sceletium expansum : This species, also native to South Africa, contains this compound along with mesembrine, mesembranol, and epimesembranol. scielo.org.zapsu.eduontosight.ai Similar to S. tortuosum, this compound and mesembrine are key alkaloids in S. expansum. ontosight.ai HPLC-UV analysis of S. expansum has detected this compound. scielo.org.za
Sceletium strictum : this compound has been identified in S. strictum. scielo.org.zapsu.edujournals.co.za Studies have reported the presence of this compound, mesembrine, and either 4'-O-demethylthis compound or 4'-O-demethylmesembrenol in S. strictum. scielo.org.zapsu.edu Early research also demonstrated the presence of this compound and mesembranone in this species. journals.co.za
Sceletium varians : This species is known to contain alkaloids such as mesembrine and this compound. ontosight.aireddit.com It was previously known as Mesembryanthemum varians. ontosight.aisanbi.org
Sceletium emarcidum, S. exaltum, S. rigidum : Some studies indicate that the 'emarcidum' type Sceletium species, including S. emarcidum, S. exaltum, and S. rigidum, may show a complete absence of the mesembrine class of alkaloids traditionally associated with Sceletium, such as mesembrine, Δ7-mesembrenone, and this compound. nih.govscielo.org.zabiorxiv.orgpsu.edu However, one study noted that S. exaltum showed an accumulation of mesembrine, and peaks corresponding to 4'-O-demethylthis compound or O-methyljoubertiamine and 4'-O-demethylmesembrenol or N-demethylmesembrenol were observed in S. exaltum. scielo.org.zapsu.edu
Sceletium crassicaule : This species is listed as one of the eight reported species of the Sceletium genus, but specific details on its this compound content were not readily available in the search results. psu.edu
This compound in Other Genera of Mesembryanthemaceae (e.g., Lampranthus aureus, Lampranthus spectabilis, Mesembryanthemum crystallinum)
Beyond the Sceletium genus, mesembrine alkaloids, including this compound, have been investigated in other genera within the Mesembryanthemaceae family.
Lampranthus aureus : L. aureus is reported to contain mesembrenol (B12402132) and low levels of related alkaloids such as this compound. wikipedia.orgwikipedia.orgwikiwand.com One study found that while L. aureus yielded mesembrenol, it appeared to contain this compound at very low levels. tandfonline.comresearchgate.net
Lampranthus spectabilis : Similar to L. aureus, L. spectabilis contains mesembrenol and low levels of this compound. wikipedia.orgwikiwand.comwikipedia.orgwikiwand.com
Mesembryanthemum crystallinum : While the genus Mesembryanthemum is mentioned as containing mesembrine alkaloids in some species like M. guerichianum, M. criniflorum, and M. cordifolium, specific information regarding the presence of this compound in Mesembryanthemum crystallinum was not prominent in the search results. reddit.com However, a study screening twenty species from nine genera of Mesembryanthemaceae (including Mesembryanthemum) for mesembrine alkaloids did not specifically list M. crystallinum but indicated that genera other than Sceletium generally contained very low levels of these alkaloids. tandfonline.comresearchgate.net
Other genera in the Mesembryanthemaceae family where this compound or related alkaloids have been detected at varying levels include Aptenia, Bergeranthus, Delosperma, Drosanthemum, and Oscularia. tandfonline.comreddit.comresearchgate.netinvivochem.com For example, Aptenia cordifolia showed the second highest levels of mesembrine and 4'-O-demethylmesembrenol among the plants studied, although it lacked this compound. tandfonline.com Bergeranthus scapiger and Lampranthus blandus have also been reported to contain this compound. invivochem.com Drosanthemum hispidum was found to contain 4'-O-demethylmesembrenol and this compound, with this compound levels approximately half that of 4'-O-demethylmesembrenol. tandfonline.com Oscularia deltoides is reported to contain mesembrine, this compound, and tortuosamine. reddit.com
This compound in Narcissus Species (e.g., Narcissus pallidulus)
Interestingly, this compound has also been found in species outside of the Mesembryanthemaceae family, specifically in the genus Narcissus (Amaryllidaceae).
Narcissus pallidulus : this compound has been reported as an unexpected alkaloid in the aerial parts of Narcissus pallidulus. invivochem.comresearchgate.netchemsrc.comchemrct.com This finding is significant as it represents the third report of a mesembrine-type alkaloid from the Amaryllidaceae family. researchgate.net Narcissus pallidulus is noted to accumulate only Sceletium-type compounds, with this compound being the dominant compound in its alkaloid mixture. researchgate.netresearchgate.net
Other Narcissus Species : Sceletium-type alkaloids, including this compound, are characteristic of the Narcissus section Ganymedes. researchgate.netnih.gov Besides N. pallidulus, these alkaloids have been found in Narcissus triandrus and its varieties like 'Thalia' and 'Tresamble', although narciclasine (B1677919) is in high concentration in the latter. nih.govcuni.cz Narcissus cv. Hawera, an artificial hybrid, also biosynthesizes Sceletium-type alkaloids, with this compound being a dominant alkaloid in the leaves of sprouting bulbs and in the flowers. researchgate.netresearchgate.netresearchgate.net
Chemotaxonomic Relationships and Alkaloid Profiling Involving this compound
The distribution of mesembrine-type alkaloids, including this compound, plays a role in the chemotaxonomy of the Mesembryanthemaceae and Amaryllidaceae families. The presence or absence and the relative concentrations of these alkaloids can help differentiate between species and understand evolutionary relationships.
Chemotaxonomic studies in Sceletium have shown that the distribution of mesembrine-type alkaloids is not uniform across the genus. nih.govscielo.org.zabiorxiv.orgpsu.edu The 'tortuosum' type species (S. tortuosum, S. expansum, and S. strictum) generally contain mesembrine, this compound, mesembranol, and epimesembranol, while the 'emarcidum' type species (S. emarcidum, S. exaltum, and S. rigidum) may lack these major alkaloids. scielo.org.zapsu.edu This distinct alkaloid profiling supports the classification of these species into different chemotaxonomic groups.
In the Amaryllidaceae family, the presence of mesembrine-type alkaloids like this compound in certain Narcissus species, particularly those in the Ganymedes section, is of chemotaxonomic interest because these alkaloids are typically found in the Aizoaceae family. researchgate.netnih.gov This suggests a potential shared biosynthetic pathway or evolutionary link, although the biosyntheses are fundamentally different. nih.gov Alkaloid profiling using techniques like GC-MS and HPLC-MS is crucial for identifying and quantifying this compound and other alkaloids, aiding in chemotaxonomic investigations. scielo.org.zabiorxiv.orgpsu.eduresearchgate.net
Environmental and Cultivation Factors Influencing this compound Concentration
The concentration of this compound in plants can be influenced by various environmental and cultivation factors.
Studies on Sceletium tortuosum have indicated that different growth, harvest, drying, and storage conditions can result in variations in the quality and alkaloid content of the raw plant material. psu.edu
Furthermore, the traditional preparation method of 'kougoed' from Sceletium tortuosum, which involves fermentation, significantly alters the alkaloid profile. tandfonline.comcoms.events Fermentation has been shown to decrease the this compound content while increasing the mesembrine content. coms.events For example, one study reported that this compound levels decreased from 8.00–33.0 μg/mL before fermentation to 1.30–32.7 μg/mL after fermentation. coms.events This suggests that the fermentation process involves the conversion of this compound to mesembrine. wikipedia.org
Research into hydroponic cultivation of S. tortuosum has also demonstrated that different soilless growing media and fertigation regimes can have varying effects on alkaloid concentrations, including this compound. researchgate.net It has been observed that in S. tortuosum, roots may contain higher amounts of this compound compared to shoots. researchgate.net
These findings highlight the importance of environmental and cultivation parameters in determining the final concentration and ratio of this compound and other alkaloids in plant material.
Mesembrenone Biosynthesis Pathways
General Principles of Mesembrine (B35894) Alkaloid Biosynthesis
Mesembrine alkaloids, characterized by an octahydroindole ring system, are structurally related to Amaryllidaceae alkaloids but possess a distinct biosynthetic pathway that does not involve norbelladine (B1215549) as a key intermediate. mdpi.comdef-sa.com The core structure is thought to be constructed from an aromatic C6 unit and a C6C2N unit. def-sa.com Early studies using radiolabeled precursors in Sceletium strictum indicated that the aromatic ring originates from phenylalanine, while the perhydroindole portion is derived from tyrosine. researchgate.net The O- and N-methyl groups in these alkaloids are provided by the S-methyl group of L-methionine. researchgate.net
Precursor Compounds and Early Enzymatic Transformations Leading to Mesembrenone
Based on tracer experiments, the aromatic ring of mesembrine alkaloids, including this compound, is derived from phenylalanine, not tyrosine. researchgate.net Cinnamic acid derivatives are produced from phenylalanine. biorxiv.orgnih.gov The introduction of the 3'-aryl oxygen substituent is proposed to occur at later stages of the biosynthesis. biorxiv.orgnih.gov While specific early enzymatic transformations directly leading to this compound are not fully detailed in the provided information, the involvement of phenylalanine and tyrosine as primary amino acid precursors for the distinct structural units is a fundamental principle. researchgate.net
Terminal Stages of this compound Biosynthesis (e.g., from Sceletenone)
Research suggests that sceletenone is an intermediate in the later stages of mesembrine alkaloid biosynthesis, leading to compounds like mesembrenol (B12402132) and related alkaloids. researchgate.netresearchgate.net The sequence of reactions in the late stages of biosynthesis has been shown to involve sceletenone, 4'-O-demethylthis compound, and then this compound. researchgate.net this compound can then be converted to other alkaloids such as mesembrine, mesembrenol, and mesembranol (B1196526). researchgate.net This indicates a biosynthetic pathway where sceletenone undergoes modifications, including demethylation and oxidation, to yield this compound.
A proposed sequence for the late-stage biosynthesis is illustrated below:
| Compound | Proposed Role in Biosynthesis |
| Sceletenone | Intermediate |
| 4'-O-Demethylthis compound | Intermediate |
| This compound | Product / Intermediate |
| Mesembrine | Downstream product |
| Mesembrenol | Downstream product |
| Mesembranol | Downstream product |
Interspecies Variations in this compound Biosynthetic Routes
Studies on the distribution of mesembrine-type alkaloids across the Sceletium genus indicate that their presence is not uniform and is limited to certain species. biorxiv.orgnih.gov For instance, some émarcidum types of Sceletium show a complete absence of traditionally associated mesembrine alkaloids like mesembrine and this compound, instead containing O-demethyl-mesembrenone and O-methyl-joubertiamine as prominent metabolites. biorxiv.orgnih.gov S. exaltum, an émarcidum type, showed an accumulation of mesembrine. biorxiv.orgnih.gov This suggests variations in the biosynthetic pathways or their regulation among different Sceletium species, leading to different alkaloid profiles. biorxiv.orgnih.gov The alkaloid chemistry in wild populations of S. tortuosum itself is highly variable in both total content and relative composition. nih.gov Factors such as locality can influence metabolomic profiles and the quantitative levels of metabolites. nih.gov Fermentation, a traditional preparation method for Sceletium tortuosum, has also been reported to alter alkaloid content, with suspected transformation of mesembrine into Δ7-mesembrenone. biorxiv.orgnih.govcore.ac.uk
Chemical Synthesis of Mesembrenone and Its Analogues
Total Synthetic Strategies
Total synthesis approaches to mesembrenone and its related alkaloids involve constructing the entire molecule from simpler starting materials. Over 40 total and formal syntheses of mesembrine (B35894), a closely related alkaloid, have been reported. researchgate.net These strategies often employ key reactions to build the core ring system and introduce the necessary functional groups and stereochemistry.
The Mannich reaction, a three-component reaction involving an amine, formaldehyde, and a compound with an acidic alpha-proton, is a valuable tool in organic synthesis for forming beta-amino carbonyl compounds, known as Mannich bases. wikipedia.orgresearchgate.net This reaction has been utilized in the synthesis of various alkaloids, including those of the mesembrine class. smolecule.comresearchgate.net Mannich reaction-based approaches can involve the condensation of an iminium ion, formed from an amine and formaldehyde, with an enol derived from a carbonyl compound. smolecule.comwikipedia.org This can lead to the formation of the core structure of mesembrine alkaloids. smolecule.com Intramolecular variations of the Mannich reaction can also be employed in these synthetic routes. researchgate.net
Asymmetric Michael addition methodologies have been developed for the synthesis of mesembrine and its derivatives, allowing for the construction of quaternary carbon centers with control over stereochemistry. smolecule.com This approach involves the conjugate addition of a nucleophile to an alpha,beta-unsaturated carbonyl compound, guided by a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. smolecule.comsci-hub.se For instance, asymmetric Michael addition reactions catalyzed by chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been used to construct the all-carbon-substituted quaternary carbon stereogenic center at the alpha-position of lactams, which can serve as intermediates in mesembrine synthesis. researchgate.net
Palladium catalysis plays a significant role in the synthesis of this compound scaffolds. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig coupling, have been employed to introduce the 3,4-dimethoxyphenyl group, a crucial feature of mesembrine alkaloids, onto cyclohexenone intermediates. Asymmetric variants of these coupling reactions using chiral ligands, such as (S)-Antphos, have achieved high enantiomeric excess. Palladium-mediated intramolecular Heck reactions have also been key transformations in the synthesis of the cis-3a-aryloctahydroindole skeleton found in mesembrine and related compounds. researchgate.netresearchgate.net Additionally, palladium-catalyzed cyclization reactions have been utilized in the construction of the ring systems present in mesembrine alkaloids. researchgate.net
Various other cyclization and annulation reactions contribute to the total synthesis of this compound and its analogues. These include intramolecular cyclization reactions, such as the cyclization of an enone to a benzenesulfonamide (B165840) grouping under dissolving metal reduction conditions. researchgate.net Diels-Alder reactions followed by lactam formation represent another strategy for constructing the polyhydroquinoline core. usherbrooke.ca Enamide-based cyclization reactions, including enamide-alkyne cycloisomerization and [3+2] annulation, have also been explored as routes to access the nitrogen-containing heterocycles found in these alkaloids. beilstein-journals.orgbeilstein-journals.org Condensation reactions, such as the microwave-activated condensation of dihydroisoquinoline derivatives with anhydrides, have been used to form key intermediates. researchgate.net Some syntheses also feature tandem reactions or cascade sequences to efficiently build the complex ring systems. sci-hub.seresearchgate.netusherbrooke.ca
Enantioselective Synthesis of this compound
Enantioselective synthesis aims to produce a single enantiomer of this compound, which is important because different enantiomers of a chiral compound can have different biological activities. While some synthetic routes yield racemic mixtures, methods for enantioselective synthesis have been developed. nih.gov These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key steps, such as asymmetric Michael additions or palladium-catalyzed couplings. sci-hub.seresearchgate.net Enantioselective total syntheses of mesembrine, which can be oxidized to this compound, have been achieved using strategies like asymmetric gold-catalyzed cycloisomerization acs.orgresearchgate.net and desymmetrization of cyclohexadienones via chiral thiourea-catalyzed aza-Michael reactions. acs.orgnih.gov Recrystallization of later intermediates can also be used to enhance enantiomeric purity.
Pharmacological Mechanisms of Action of Mesembrenone
Serotonin (B10506) Transporter (SERT) Inhibition by Mesembrenone
This compound functions as a selective inhibitor of the serotonin transporter (SERT). wikipedia.orgmedkoo.com This inhibition leads to increased extracellular concentrations of serotonin, thereby enhancing serotonergic neurotransmission. wikipedia.org This mechanism is shared with selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants. wikipedia.orgwikipedia.org
Quantitative Binding Affinities and Inhibitory Potency
Research has investigated the binding affinity and inhibitory potency of this compound at the SERT. This compound has been reported to have a Ki value of 27 nM for SERT. wikipedia.orgwikipedia.org Its IC50 value for SERT inhibition is reported to be less than 1 μM, indicating potent activity. wikipedia.orgcapes.gov.br
| Target | Assay Type | Value | Unit | Source |
|---|---|---|---|---|
| SERT | Ki | 27 | nM | wikipedia.orgwikipedia.org |
| SERT | IC50 | < 1 | μM | wikipedia.orgcapes.gov.br |
Comparative Pharmacodynamics with Reference SERT Inhibitors
When compared to other alkaloids from Sceletium tortuosum, mesembrine (B35894) is generally considered the most potent SERT inhibitor, with a Ki of 1.4 nM. capes.gov.brresearchgate.netbiorxiv.org this compound, while less potent than mesembrine at SERT, still exhibits significant inhibitory activity. researchgate.net Studies have shown that this compound and other Sceletium alkaloids exhibit dose-dependent inhibitory actions on SERT, comparable to those of citalopram (B1669093) and fluoxetine. researchgate.net
| Compound | Target | Ki (nM) | Source |
|---|---|---|---|
| Mesembrine | SERT | 1.4 | capes.gov.brresearchgate.netbiorxiv.org |
| This compound | SERT | 27 | wikipedia.orgwikipedia.orgbiorxiv.org |
Modulation of SERT Expression
One study using a proprietary extract of Sceletium with a high mesembrine content (Trimesemine™) suggested that it could down-regulate SERT expression, similar to the antidepressant citalopram. nih.gov While this study focused on a mesembrine-enriched extract, it suggests a potential for Sceletium alkaloids, including this compound, to influence SERT expression, although specific data for this compound alone on SERT expression modulation are less extensively detailed in the provided sources.
Phosphodiesterase 4 (PDE4) Inhibition by this compound
In addition to its effects on SERT, this compound is also an inhibitor of phosphodiesterase 4 (PDE4). wikipedia.orgcapes.gov.brnih.gov PDE4 enzymes are crucial in hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in various cellular processes, including those in the brain and immune system. encyclopedia.pubnih.govprobiologists.commdpi.com Inhibition of PDE4 leads to elevated intracellular cAMP levels.
Isoform-Specific Inhibition and Selectivity (e.g., PDE4B, PDE4D3)
PDE4 comprises four subfamilies (PDE4A, PDE4B, PDE4C, and PDE4D), each with multiple isoforms. encyclopedia.pubmdpi.com this compound has been identified as a selective PDE4D inhibitor. encyclopedia.pubnih.gov Specifically, it has been shown to inhibit PDE4B with an IC50 value of 0.47 μM. nih.govnih.govresearchgate.net Structure-activity relationship studies suggest that cognitive effects related to Sceletium alkaloids may be selectively mediated via the long isoform of PDE4D3. medcraveonline.com While this compound inhibits PDE4B, its selectivity for specific PDE4 isoforms like PDE4D3 is indicated, distinguishing it from pan-PDE4 inhibitors. encyclopedia.pubnih.govmedcraveonline.com
| Target | Isoform | IC50 (μM) | Source |
|---|---|---|---|
| PDE4 | 0.47 | encyclopedia.pubnih.gov | |
| PDE4B | 0.47 | nih.govnih.govresearchgate.net |
Kinetic and Mechanistic Studies of PDE4 Inhibition
This compound inhibits PDE4 with a Ki value of 470 nM. wikipedia.org Its IC50 value for PDE4 inhibition is reported as < 1 μM. medcraveonline.com Compared to other Sceletium alkaloids, this compound is a more potent PDE4 inhibitor. medcraveonline.com For instance, this compound was found to be 17 times more potent than mesembrine and 34 times more active than mesembrenol (B12402132) in inhibiting PDE4. medcraveonline.com The presence of a ketone group in this compound, where mesembrine has a hydroxyl group, is believed to contribute to its more potent PDE4 inhibition. PDE4 inhibition by this compound leads to increased intracellular cAMP levels, which can influence downstream signaling pathways.
| Compound | Target | Ki (nM) | Source |
|---|---|---|---|
| This compound | PDE4 | 470 | wikipedia.org |
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| This compound | PDE4 | < 1000 | medcraveonline.com |
| Mesembrine | PDE4 | 7800 | medcraveonline.com |
| Mesembrenol | PDE4 | 10000 | medcraveonline.com |
Comparative Efficacy with Reference PDE4 Inhibitors (e.g., Rolipram (B1679513), Mesembrine)
Studies have compared the PDE4 inhibitory activity of this compound with other compounds, including the reference PDE4 inhibitor rolipram and the related Sceletium alkaloid mesembrine. Isolated pure this compound has demonstrated potent inhibitory effects on PDE4B. researchgate.net Specifically, this compound was found to be more potent in inhibiting PDE4 than mesembrine and mesembrenol. medcraveonline.com
| Compound | PDE4B IC₅₀ (µg/ml) | PDE4B IC₅₀ (nM) |
| This compound | 0.47 researchgate.net | 470 medcraveonline.com |
| Mesembrine | 7.8 researchgate.net | 7800 medcraveonline.com |
| Mesembrenol | 16 researchgate.net | 10000 medcraveonline.com |
Mesembrine hydrochloride has been reported as a weak PDE4 inhibitor. google.comresearchgate.net this compound, however, exhibits potent PDE4 inhibition properties. google.com Rolipram is a known PDE4 inhibitor that has shown antidepressant effects in studies, although its therapeutic development has been limited by serious adverse effects like nausea and vomiting. medcraveonline.com
Dual Serotonin Reuptake and Phosphodiesterase 4 Inhibitory Profile of this compound
This compound is characterized by its dual inhibitory activity on both the serotonin reuptake transporter (SERT) and phosphodiesterase 4 (PDE4). researchgate.netresearchgate.netgoogle.com This dual mechanism is considered a key aspect of its pharmacological profile. This compound is a potent selective inhibitor of the serotonin transporter (SERT) with a Kᵢ value of 27 nM. wikipedia.org It also inhibits PDE4 with a Kᵢ value of 470 nM. wikipedia.org This dual action may offer advantages, potentially allowing for lower doses to achieve therapeutic objectives in conditions responsive to both mechanisms. google.com While mesembrine is primarily known as a potent SERT inhibitor, this compound exhibits more potent PDE4 inhibition while retaining strong SERT activity.
Exploration of Additional Neurotransmitter System Interactions of this compound
Beyond its primary actions on SERT and PDE4, research has explored the interactions of this compound and other Sceletium alkaloids with other neurotransmitter systems. researchgate.netcenmed.comfishersci.co.ukabertay.ac.uk
Gamma-Aminobutyric Acid (GABA) System Modulation
Studies have investigated the effects of Sceletium alkaloids, including this compound, on the GABAergic system. Some research initially reported little to no inhibition by isolated this compound, mesembrine, and mesembrenol on the GABA-A system. researchgate.net However, the standardized extract Zembrin®, which contains these alkaloids, showed significant inhibition of binding in that study. researchgate.net While one source mentions mesembranol's interaction with GABA-A receptors as weaker than its acetylcholinesterase activity but contributing to an anxiolytic profile, the focus here is specifically on this compound.
Monoamine Neurotransmitter Release and Metabolism
While this compound is known for its serotonin reuptake inhibition, the Sceletium extract from which it is derived has also been reported to possess monoamine releasing properties by increasing VMAT-2 expression and acting as a mild MAO-A inhibitor. researchgate.netresearchgate.net Monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, are deactivated by enzymes known as monoamine oxidases (MAO). wikipedia.org Inhibition of MAO can lead to increased levels of these neurotransmitters. wikipedia.org
Cannabinoid Receptor Binding Assays
Research has included assessment of the activity of Sceletium extracts and isolated alkaloids on cannabinoid receptors. While some studies on isolated alkaloids like this compound did not find significant activity on cannabinoid receptors, other studies on Sceletium extract have reported activity on a cannabinoid receptor 1 (CB-1) receptor binding assay. researchgate.net It has been suggested that compounds other than the major alkaloids might contribute to this observed activity in the extract. researchgate.net
Acetylcholinesterase Activity Assessment
The potential for this compound and other Sceletium alkaloids to interact with acetylcholinesterase has also been assessed. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for cognition and arousal. researchgate.netmims.comnih.gov Some research on isolated alkaloids, including this compound, did not find significant activity on acetylcholinesterase. researchgate.net However, a high-mesembrine Sceletium extract has been reported to show mild inhibition of acetylcholinesterase. researchgate.net
Neuropharmacological Effects and Therapeutic Potential of Mesembrenone
Anxiolytic Efficacy of Mesembrenone in Pre-clinical Models
Pre-clinical studies, including those utilizing animal models, have explored the potential anxiolytic effects of this compound. kannawellness.comresearchgate.netnih.govresearchgate.net These studies often employ behavioral assessments to evaluate reductions in anxiety-like behaviors. core.ac.ukbioresscientia.com
Behavioral Phenotypes in Animal Models of Anxiety
Various animal models are used to assess anxiety-like behaviors. The elevated plus maze is one such model used in studies involving Sceletium tortuosum extracts. core.ac.uknih.gov Zebrafish larvae have also been utilized to investigate the anxiolytic-like effects of Mesembryanthemum tortuosum alkaloids, including this compound, by assessing thigmotaxis and locomotor activity in response to stressful stimuli like alternating light-dark challenges. researchgate.netnih.govresearchgate.net In these zebrafish models, all four alkaloids assessed (mesembrine, this compound, mesembrenol (B12402132), and mesembranol) decreased anxiety-related behavior. researchgate.netnih.gov Significant increases in the percentage of time spent in the central arena during the dark phase were observed when larvae were exposed to the pure alkaloids compared to the control. researchgate.netnih.gov this compound and mesembranol (B1196526) demonstrated a greater anxiolytic-like effect than mesembrine (B35894) and mesembrenol in this model. researchgate.netnih.govresearchgate.net
Table 1: Anxiolytic-like Effects of M. tortuosum Alkaloids in Zebrafish Larvae researchgate.netnih.gov
| Alkaloid | Effect on Anxiety-Related Behavior (Light-Dark Challenge) | Time Spent in Central Arena (Dark Phase) | Relative Anxiolytic Effect |
| Mesembrine | Decreased | Increased | Lower |
| This compound | Decreased | Increased | Greater |
| Mesembrenol | Decreased | Increased | Lower |
| Mesembranol | Decreased | Increased | Greater |
Studies in rats using a model of restraint-induced anxiety and behavioral stress have shown that lower dosages of Sceletium tortuosum extract exerted a marginal anxiolytic effect. medcraveonline.commedcraveonline.com
Neural Correlates of Anxiolysis (e.g., Amygdala Activity)
Research has also investigated the neural correlates of the anxiolytic effects of Sceletium tortuosum extract, which contains this compound. A pharmaco-fMRI study in healthy participants examined anxiety-related activity in the amygdala. researchgate.netmedcraveonline.comscirp.orgresearchgate.net A single 25 mg dose of a standardized extract (Zembrin®) attenuated amygdala reactivity to fearful faces under low perceptual load conditions. researchgate.netmedcraveonline.comscirp.orgresearchgate.net Follow-up connectivity analysis on an emotion-matching task showed that amygdala-hypothalamus coupling was also reduced after administration of the extract. medcraveonline.comscirp.orgresearchgate.net These findings suggest that the extract may have anxiolytic potential by attenuating subcortical threat responsivity. medcraveonline.comresearchgate.net
Antidepressant-like Effects of this compound in Pre-clinical Studies
Pre-clinical studies have also explored the potential antidepressant-like effects of this compound and Sceletium tortuosum extracts. kannawellness.comresearchgate.netcore.ac.ukscirp.orgresearchgate.netwikidata.orgthieme-connect.comthieme-connect.comnih.gov These studies often employ behavioral tests considered models of behavioral despair. core.ac.ukthieme-connect.com
Assessment of Depression-like Behaviors in Animal Models
The forced swim test (FST) and tail suspension test (TST) are widely used behavioral models for screening antidepressant-like effects in animals. core.ac.ukthieme-connect.com These tests measure immobility duration, which is interpreted as behavioral despair. core.ac.uk Studies using a mouse model of depression have investigated the effects of isolated mesembrine alkaloids in the forced swim test. core.ac.uk A statistically significant reduction in the duration of immobility was observed with a low dose of alkaloids compared to saline. core.ac.uk This suggests potential antidepressant-like effects. core.ac.uk
Studies on standardized Sceletium tortuosum extract (Zembrin®) in rats have shown promise in reversing depressive-like behavior, with higher doses being more effective. bioresscientia.com However, one study in zebrafish larvae indicated that while isolated alkaloids showed anxiolytic-like effects, no single alkaloid alone could be definitively pinpointed as contributing to the antidepressant-like activity observed with higher concentrations of the whole extract, suggesting potential synergistic effects of multiple plant constituents. researchgate.net
Table 2: Summary of Pre-clinical Findings on Antidepressant-like Effects
| Model | Substance Tested | Key Finding | Citation |
| Mouse (Forced Swim Test) | Isolated Mesembrine Alkaloids | Significant reduction in immobility with low dose | core.ac.uk |
| Rat (Behavioral Tests) | Standardized S. tortuosum Extract (Zembrin®) | Reversal of depressive-like behavior (higher doses more effective) | bioresscientia.com |
| Zebrafish Larvae | Isolated Mesembrine Alkaloids | No single alkaloid solely responsible for antidepressant-like effect of extract | researchgate.net |
Underlying Neurobiological Pathways of Antidepressant Action
The potential antidepressant action of this compound is thought to involve its interaction with neurobiological pathways related to mood regulation. This compound acts as a serotonin (B10506) reuptake inhibitor (SRI), increasing the availability of serotonin in synapses. wikipedia.org This mechanism is similar to that of many conventional antidepressant medications. reddragonnutritionals.com this compound has been shown to be a potent inhibitor of the serotonin transporter (SERT) with a low Ki value. wikipedia.org
Additionally, this compound is a phosphodiesterase 4 (PDE4) inhibitor. wikipedia.orgkannawellness.com PDE4 enzymes are involved in regulating cyclic adenosine (B11128) monophosphate (cAMP) levels in the brain, and their inhibition can influence various neurological processes, including those related to mood and cognition. medcraveonline.comreddragonnutritionals.comultrakanna.com Inhibition of PDE4 by this compound may contribute to its potential antidepressant effects by modulating cAMP-dependent pathways. reddragonnutritionals.com Research suggests that the serotonergic property of mesembrine alkaloids may synergize with the cAMP signaling pathway in mediating cognitive effects. medcraveonline.com
While mesembrine was found to be more potent in binding to the serotonin transporter site in vitro, this compound and mesembranol were found to be much weaker at this site. medcraveonline.com However, this compound was the most active in inhibiting PDE4 compared to mesembrine and mesembenol. medcraveonline.commedcraveonline.comnih.gov
Cognitive Enhancement Properties of this compound
This compound has also been investigated for its potential cognitive enhancement properties. researchgate.netwikidata.orgthieme-connect.comnih.govreddragonnutritionals.com Its dual mechanism of action, particularly PDE4 inhibition, is believed to play a role in these effects. kannawellness.comreddragonnutritionals.comultrakanna.com
PDE4 inhibition is associated with cognitive enhancement. kannawellness.comreddragonnutritionals.com By inhibiting PDE4, this compound can increase intracellular cAMP levels, which are thought to be involved in memory formation and synaptic plasticity. reddragonnutritionals.com This mechanism may contribute to improved cognitive function. reddragonnutritionals.com
Studies on a standardized Sceletium tortuosum extract containing this compound have indicated potential cognitive benefits. Research suggests that the combined effects on serotonin and PDE4 inhibition can improve cognitive functions such as attention and memory. kannawellness.com Specifically, this compound's ability to inhibit PDE4B more effectively than mesembrine may support better focus and improved cognitive processing. ultrakanna.com
Table 3: Mechanisms Contributing to Potential Cognitive Effects
| Mechanism | Effect |
| Serotonin Reuptake Inhibition | May influence cognitive function |
| PDE4 Inhibition | Associated with cognitive enhancement |
| Increased cAMP Levels | Involved in memory and synaptic plasticity |
Research using quantitative EEG source density and eye-tracking in healthy subjects administered Sceletium tortuosum extract (Zembrin®) has shown frequency changes in the brain related to enhanced attention and memory. scirp.org These results may represent a positive action on cognitive processes. scirp.org
Impact on Executive Function and Memory Processes
Research suggests that this compound may play a role in improving cognitive functions, including executive function and memory processes. kannawellness.com Studies on Sceletium tortuosum extracts containing this compound have indicated potential cognitive enhancement effects. For instance, a randomized, double-blind, placebo-controlled crossover study involving healthy subjects demonstrated that a standardized extract significantly improved cognitive set flexibility and executive function. nih.govresearchgate.netnih.govresearchgate.net While this study utilized a broader extract, this compound's presence and its known pharmacological activities suggest its contribution to these observed effects. Executive function encompasses higher-order cognitive processes vital for daily living, such as working memory, attention control, response inhibition, and concept formation. nih.gov Improvements in these areas were noted in subjects receiving the extract. nih.govresearchgate.netnih.govresearchgate.net Although direct studies specifically isolating and testing this compound's impact on memory in humans are less prevalent in the provided results, the association with cognitive enhancement in studies of extracts containing it, coupled with its PDE4 inhibitory activity (known to be involved in memory), suggests a potential influence.
Here is a summary of cognitive effects observed in a study using a Sceletium tortuosum extract containing this compound:
| Cognitive Domain | Observed Effect (vs. Placebo) | Statistical Significance |
| Cognitive Set Flexibility | Improved | P < 0.032 |
| Executive Function | Improved | P < 0.022 |
| Processing Speed | Improved (not statistically significant) | Not significant |
| Psychomotor Speed | Improved (not statistically significant) | Not significant |
| Complex Attention | Improved (not statistically significant) | Not significant |
| Composite Memory | No significant difference | Not significant |
| Verbal Memory | No significant difference | Not significant |
| Visual Memory | No significant difference | Not significant |
Role of PDE4 Inhibition in Cognition Improvement
This compound is recognized as a potent inhibitor of phosphodiesterase 4 (PDE4). google.comnih.govnih.gov PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). google.comnih.gov Inhibition of PDE4 leads to increased cAMP levels, which are involved in various cellular processes, including those critical for cognitive function such as learning and memory. google.comnih.gov Research indicates that the PDE4-cAMP-CREB (cAMP response element-binding protein) signaling cascade is important for regulating cognition. nih.govresearchgate.net Studies have shown that PDE4 inhibition can lead to improved memory in animal models. nih.gov For example, rolipram (B1679513), a known PDE4 antagonist, has been shown to reverse memory deficits in rodent models. nih.gov this compound's potent PDE4 inhibitory activity, with a Ki value of 470 nM and an IC50 value of <1 μM, is considered a key mechanism contributing to the cognitive enhancement effects observed with Sceletium tortuosum extracts. wikipedia.orgnih.govnih.govmedcraveonline.com This mechanism, in conjunction with its serotonin reuptake inhibition, is thought to contribute synergistically to its cognitive effects. medcraveonline.com
The PDE4 inhibitory activity of this compound compared to other alkaloids:
| Compound | PDE4B IC50 (μg/ml) | PDE4 Ki (nM) |
| This compound | 0.47 nih.gov | 470 wikipedia.org |
| Mesembrine | 7.8 nih.gov | 7800 medcraveonline.com |
| Mesembrenol | 16 nih.gov | 10000 medcraveonline.com |
Analytical Methodologies for Mesembrenone Research
Extraction and Isolation Techniques for Mesembrenone from Natural Sources
Extraction and isolation are the initial steps in obtaining this compound from plant material, primarily from the Sceletium genus. Various methods have been employed for this purpose. Acid-base extraction is a common technique used to isolate alkaloids, including this compound, from dried plant material. This method typically involves initial extraction with a solvent followed by partitioning between acidic and basic aqueous phases and an organic solvent. biorxiv.org For instance, dried and pulverized aerial parts of Sceletium plants have been sonicated and extracted using an acid-base method involving sulfuric acid, neutralization with aqueous ammonia, and separation with dichloromethane. biorxiv.org Another approach involves soaking ground plant material in ethanol (B145695), followed by filtration and acid-base extraction. biorxiv.org
Soxhlet extraction is another efficient technique for extracting alkaloids from plant material, involving continuous cycling of the solvent through the material for thorough extraction. researchgate.net Methanol (B129727) and ethanol are frequently used as solvents in the extraction process, effective for solubilizing this compound and other related alkaloids from dried Sceletium tortuosum biomass. Hydroalcoholic mixtures (water and alcohol) are also used, offering a balance for extracting both polar and non-polar compounds. After initial extraction, the crude alkaloid mixture is often filtered and concentrated. Further purification steps, such as column chromatography, are often necessary to isolate pure this compound from the crude extract. sci-hub.secore.ac.uk
Chromatographic Separation and Quantification of this compound
Chromatographic techniques are essential for separating this compound from other compounds in complex mixtures and for its quantification. A variety of chromatographic methods have been applied to the analysis of mesembrine (B35894) alkaloids. biorxiv.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for both the analytical and preparative separation of alkaloids, enabling precise quantification and isolation of this compound and related compounds. It is considered one of the most commonly used analytical techniques for natural products. core.ac.uk HPLC is often coupled with a UV-Vis detector, which can be a single wavelength, dual wavelength, or a photodiode array (PDA) detector. core.ac.uk PDA detectors are particularly useful for multi-component samples as they allow multi-wavelength detection based on the distinct chromophore active regions of compounds. core.ac.uk
Validated HPLC methods have been developed for the quantitative analysis of this compound and other mesembrine-type alkaloids in Sceletium plant material. ualberta.canih.gov These methods typically utilize a C18 column for separation and detection at a UV wavelength of 228 nm. ualberta.canih.gov
An example of an HPLC method for the separation of mesembrine-type alkaloids, including this compound, involves a mobile phase of water:acetonitrile:ammonium (B1175870) hydroxide (B78521) solution (25%) mixed in a ratio of 70:30:0.01 (v:v:v) under isocratic conditions using a Hypersil C18 column. ualberta.caresearchgate.net This method achieved good resolution with this compound eluting at a retention time of 7.579 minutes. ualberta.caresearchgate.net
Research findings from validated HPLC methods demonstrate good linearity, accuracy, and precision for the quantification of this compound. For instance, calibration curves have shown correlation coefficients greater than 0.99 over a concentration range of 400-60,000 ng/ml. ualberta.canih.gov Accuracy values for this compound have been reported between 94.8% and 103.6%, with inter-day relative standard deviations (RSD) of less than 2.8%. ualberta.canih.gov Precision studies have shown inter-day RSDs of less than 3%. ualberta.canih.gov Recovery rates for this compound have been within the range of 95% and 105% (RSD < 4.5%). ualberta.canih.gov The limits of quantitation (LOQ) and detection (LOD) for this compound using these methods were found to be 200 ng/ml and 100 ng/ml, respectively, based on signal-to-noise ratios of 10 and 3. ualberta.canih.gov
HPLC methods have also been applied to monitor the bioconversion of alkaloids during the traditional fermentation process of Sceletium plant material. core.ac.uk
Ultra-High Performance Liquid Chromatography (UHPLC) and Coupled Systems (e.g., UHPLC/QToF-MS)
UHPLC offers enhanced separation efficiency and speed compared to conventional HPLC due to smaller particle size stationary phases. Coupling UHPLC with mass spectrometry (MS), particularly quadrupole time-of-flight mass spectrometry (QToF-MS), provides high sensitivity and detailed structural information, making it suitable for analyzing complex matrices and quantifying compounds at low concentrations. sci-hub.seresearchgate.netnih.gov
UHPLC/QToF-MS has been successfully employed for the simultaneous quantification of this compound and mesembrine in biological matrices such as mouse plasma. sci-hub.seresearchgate.net A validated UHPLC/QToF-MS method for this application involved protein precipitation with methanol for sample extraction. sci-hub.seresearchgate.net This method demonstrated extraction efficiencies between 87% and 93% for this compound in mouse plasma. sci-hub.seresearchgate.net The lower limit of quantification for this compound was established at 10 ng/mL. sci-hub.seresearchgate.net The method exhibited accuracy between 89.5% and 106% and precision less than 12.6% for quality control samples. sci-hub.seresearchgate.net
UHPLC systems coupled with PDA UV detectors and QToF mass spectrometers are used for chemical profiling and metabolomic analysis of Sceletium species. nih.gov Separation is typically performed on a C18 column. nih.gov
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another technique used in the analysis of this compound, particularly for volatile compounds and structural elucidation. GC with a nitrogen-phosphorus detector (NPD) has been used to screen for mesembrine alkaloids in Mesembryanthemaceae species. researchgate.net GC-MS analysis has been carried out on capillary columns with temperature programming to separate mesembrine alkaloids. ualberta.ca
GC-MS has been utilized for the identification of compounds in alkaloid fractions of Sceletium tortuosum. researchgate.netresearchgate.net Both underivatized and silylated samples can be analyzed. researchgate.netresearchgate.net GC-MS studies have provided insights into the metabolism of this compound, identifying metabolites such as N-demethyl and N-demethyl-dihydro this compound. researchgate.netnih.gov
While GC methods have been reported for the detection of mesembrine-type alkaloids, including this compound, in plant material, validated analytical methods using GC for the quantitative analysis of these compounds in Sceletium plant material have also been developed. ualberta.canih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique used for separating components in non-volatile mixtures based on differences in polarity. wikipedia.orgkhanacademy.org It is performed on a plate coated with an adsorbent material (stationary phase) where the sample is spotted and a solvent (mobile phase) moves up the plate by capillary action. wikipedia.orgkhanacademy.org Compounds separate based on their differential affinities for the stationary and mobile phases. wikipedia.orgkhanacademy.org Visualisation of separated compounds can be achieved using UV light or staining methods. wikipedia.org
TLC has been historically used in the study of mesembrine alkaloids for chemical structural isolation, purification, and characterization. biorxiv.orgresearchgate.net All Mesembryanthemaceae plants investigated in one study showed Dragendorff-positive compounds on TLC, and those containing mesembrine alkaloids exhibited similar Rf values to Sceletium alkaloids. researchgate.net TLC can be used to monitor reaction progress, identify compounds, determine purity, or purify small amounts of compounds. wikipedia.org It has been used to confirm fractions of interest in the isolation of this compound. google.com
Spectroscopic Techniques for this compound Structural Elucidation
Spectroscopic techniques are vital for determining the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy are commonly employed. biorxiv.org
NMR spectroscopy is a powerful technique for investigating the nuclear structure of compounds and is extensively used for structural elucidation. core.ac.uk Both 1D and 2D NMR experiments are applied to confirm the structural identities of mesembrine alkaloids, including this compound. sci-hub.sebiorxiv.orgthieme-connect.com Samples for NMR analysis are typically dissolved in deuterated solvents like deuterated chloroform (B151607) (CDCl3). core.ac.uk
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is crucial for identifying and characterizing compounds. High-resolution MS analysis, such as HR-ESI-MS and LC-HR-MS(n), is used to confirm the identity and purity of isolated this compound and to identify its metabolites. sci-hub.seresearchgate.netnih.gov Different mesembrine alkaloids exhibit characteristic fragmentation patterns in MS. researchgate.net
UV-Vis spectroscopy is used to detect compounds that absorb ultraviolet or visible light, aiding in the identification and quantification of this compound, particularly when coupled with HPLC or UHPLC. biorxiv.orgcore.ac.uknih.gov The UV spectra of relevant peaks obtained online using a PDA detector provide additional information for compound identification. ualberta.caresearchgate.net
Infrared (IR) spectroscopy is another technique that has been used to confirm the structural identities of mesembrine alkaloids. sci-hub.sebiorxiv.org X-ray crystallography has also been used to identify the structure of related compounds. biorxiv.org
Mass Spectrometry (MS, LC-MS/MS, GC-MS, LC-HR-MSn, QToF-MS)
Mass Spectrometry (MS) and its hyphenated techniques are extensively used for the analysis of this compound. nih.gov These methods are vital for identification, quantification, and the study of this compound metabolites. scispace.comnih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): Used for volatile compound analysis and structural elucidation of this compound and its derivatives. GC-MS has been employed to evaluate the variability in mesembrine-type alkaloid content in Sceletium tortuosum specimens. researchgate.net It is also used in standard urine screening approaches for monitoring consumption of mesembrine and this compound. scispace.comnih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): A widely applied technique for the phytochemical characterisation of Sceletium species and related commercial products. biorxiv.org LC-MS, including LC-MS/MS, is used for the identification of alkaloids. nih.gov
UHPLC/QToF-MS (Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry): This method provides high-resolution mass spectrometry data, enabling precise identification and quantification of this compound in complex matrices. researchgate.net A validated UHPLC/QToF-MS method has been developed for the simultaneous quantification of this compound and mesembrine in mouse plasma for pharmacokinetic studies. researchgate.net
LC-HR-MSn (Liquid Chromatography coupled to Linear Ion Trap High Resolution Mass Spectrometry): Used for the identification of this compound metabolites. scispace.comnih.gov
These mass spectrometry techniques allow for detailed structural analysis and quantification, enabling precise comparisons between this compound and related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is another spectroscopic method used in the analysis of this compound. researchgate.net UV-Vis spectroscopy occurs in correspondence with electronic transitions. encyclopedia.pub In HPLC analysis, UV detectors, such as PDA (Photodiode Array) detectors, are commonly used to detect mesembrine-type alkaloids, including this compound, based on their UV absorption spectra. researchgate.netualberta.caresearchgate.net UV spectra obtained online during HPLC analysis help in the identification of peaks corresponding to this compound. researchgate.netualberta.ca
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration
Electronic Circular Dichroism (ECD) is a powerful technique for establishing the absolute configuration of chiral organic compounds, including natural products. encyclopedia.pubull.esnih.gov ECD occurs in correspondence with electronic transitions and is the chiroptical counterpart of UV-Vis absorption spectroscopy. encyclopedia.pub The ECD spectra of two enantiomeric compounds are mirror images of each other, and the sign of a Cotton effect in the ECD spectrum is related to the absolute configuration. encyclopedia.pubull.es
This compound as a Chemical Marker in Quality Control and Chemotaxonomic Studies
This compound, along with other mesembrine-type alkaloids like mesembrine and mesembrenol (B12402132), is used as a marker compound for quality monitoring of Sceletium tortuosum raw materials and products. researchgate.net The identification of this compound and related compounds as chemical markers is important for quality control in herbal products derived from Sceletium species.
Chemotaxonomic studies utilize the compound profiles, including this compound, to investigate the relationships between different Sceletium species and varieties. Analyzing the alkaloid content helps in establishing chemotaxonomic relationships and addressing challenges with species misidentification. nih.govbiorxiv.org Studies have shown qualitative differences in the alkaloid profiles between and within different populations of Sceletium tortuosum, as well as among commercial products. researchgate.net this compound has been identified as a main constituent in certain chemotypes of S. tortuosum. researchgate.net Chemotaxonomic studies using techniques like HPLC-UV and mass spectrometry have revealed that the alkaloid composition, including the presence and concentration of this compound, can vary significantly among different Sceletium species. researchgate.netscielo.org.za This highlights the importance of identifying the correct Sceletium species to ensure correct alkaloidal content for the manufacture and quality control of products containing this plant material. researchgate.netscielo.org.za
There has been a particular emphasis on mesembrine, this compound, and Δ⁷-mesembrenone as biomarker compounds due to the availability of scientific information regarding their chemical characterization. biorxiv.org Producers of phytopharmaceuticals derived from S. tortuosum often utilize these compounds in their quality assurance profiling regimes. biorxiv.org
Pharmacokinetics and Metabolism of Mesembrenone
In Vitro Metabolic Transformation Studies (e.g., Human Liver Microsomes)
In vitro studies utilizing human liver microsomes (HLM) have been instrumental in characterizing the initial metabolic transformations of mesembrenone. These studies have shown that this compound undergoes extensive metabolism in human liver preparations. d-nb.info Specifically, phase I metabolites of this compound have been detected in HLM. scispace.com The use of HLM allows for the investigation of the enzymatic reactions involved in the metabolism of this compound in a controlled environment, providing insights into the potential metabolic fate of the compound in humans. d-nb.info
In Vivo Metabolic Profile and Metabolite Identification (e.g., Animal Models)
In vivo studies, particularly in animal models such as rats and mice, have provided valuable information on the metabolic profile of this compound and the identification of its metabolites. Mesembrine (B35894) and this compound are extensively metabolized in rats. d-nb.inforesearchgate.net Studies in rat urine have identified various metabolites, including those resulting from demethylation and reduction of the keto function. d-nb.infouni-saarland.de Most of the phase I metabolites found in rat urine have also been detected in human liver preparations, suggesting some qualitative similarities in metabolic pathways between rats and humans. d-nb.infoscispace.comsigmaaldrich.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled to high-resolution mass spectrometry (LC-HR-MSn) have been employed for the identification of these metabolites in biological matrices. scispace.comresearchgate.netnih.gov
Major Metabolic Pathways of this compound (e.g., O- and N-demethylation, hydroxylation, reduction)
The metabolism of this compound involves several key phase I reactions, including O- and N-demethylation, hydroxylation, and reduction of the keto group. d-nb.infoscispace.comresearchgate.net Demethylation is a prominent pathway for this compound. d-nb.info Specifically, N-demethylation of this compound has been observed. d-nb.inforesearchgate.net Reduction of the keto function is also a major metabolic pathway, often occurring in combination with demethylation. d-nb.inforesearchgate.net Hydroxylation reactions contribute to the metabolic transformation of this compound as well. d-nb.infoscispace.comresearchgate.net These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. The O-demethylation of this compound has been shown to be catalyzed by CYP2C9, CYP2C19, and CYP2D6, while N-demethylation is catalyzed by CYP2C19, CYP2D6, and CYP3A4. uni-saarland.deresearchgate.net
Conjugation Reactions and Excretion Products (e.g., Glucuronides, Sulfates)
Following phase I metabolism, this compound and its metabolites undergo phase II conjugation reactions, primarily with glucuronic acid and sulfate. d-nb.infoscispace.comsigmaaldrich.com Phenolic metabolites, resulting from phase I transformations like hydroxylation, are partly excreted as glucuronides or sulfates. d-nb.infoscispace.comsigmaaldrich.com These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body, mainly via urine. d-nb.infoscispace.comsigmaaldrich.com Conjugated metabolites, such as glucuronides and sulfates, are considered important analytical targets for monitoring this compound consumption. d-nb.infoscispace.comuni-saarland.de
Absorption and Plasma Concentration Quantification of this compound
Quantification of this compound in plasma is essential for pharmacokinetic studies to understand its absorption and disposition in the body. Analytical methods, such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-QToF-MS), have been developed and validated for the simultaneous quantification of this compound and mesembrine in plasma. researchgate.netnih.govusda.gov These methods typically involve sample preparation steps like protein precipitation. researchgate.netnih.gov Studies in mice using such validated methods have allowed for the evaluation of intravenous (IV) plasma pharmacokinetics of this compound. researchgate.netnih.govusda.gov
Data from a mouse pharmacokinetic study (15 mg/kg IV dose) using UHPLC-QToF-MS provided the following parameters for this compound: thieme-connect.comsci-hub.se
| Parameter | Value (mean ± SD) | Unit |
| T1/2 (Elimination Half-life) | 0.79 ± 0.11 | h |
| Tmax (Time to Cmax) | 0.08 ± 0.01 | h |
| Cmax (Maximum Plasma Concentration) | 420 ± 32 | ng/mL |
| AUC (Area Under the Curve) | 305 ± 27 | ng.h/mL |
| Vd (Volume of Distribution) | 61 ± 11 | L/kg |
| CL (Clearance) | 47 ± 6 | L/h/kg |
Note: Data derived from a mouse study with a 15 mg/kg IV dose. thieme-connect.comsci-hub.se
Bioavailability Assessments of this compound and its Extracts
Assessments of the bioavailability of this compound and Sceletium tortuosum extracts containing it have been conducted, primarily in animal models. Studies in mice have indicated that the oral bioavailability of this compound is poor, with plasma levels often below the detection limits after oral administration of either pure this compound or enriched S. tortuosum extract. researchgate.netnih.govsci-hub.se This suggests that a significant portion of orally administered this compound may not reach systemic circulation in its active form. Research also suggests that the major alkaloids, including this compound, can be absorbed across intestinal, sublingual, and buccal mucosal tissues, although permeability can vary depending on the tissue and the form of administration (pure compound vs. extract). bioresscientia.comnih.gov
Clinical Investigations of Mesembrenone Containing Sceletium Tortuosum Extracts
Clinical Efficacy in Anxiety and Stress-Related Conditions
Clinical studies using Sceletium tortuosum extracts have investigated their effects on anxiety and stress. A double-blind, placebo-controlled crossover study involving 16 healthy participants found that a single 25 mg dose of Zembrin® attenuated amygdala reactivity to fearful faces, suggesting a reduction in anxiety-related brain activity. scirp.orgplthealth.comcore.ac.uknih.govafrigetics.comdraxe.com This effect was observed within 2 hours of administration. plthealth.com Another study in healthy young adults showed a significantly lower anxiety level in the group receiving 25 mg of extract compared to placebo in a post hoc analysis of prestress anxiety. nih.gov Furthermore, research indicates that Sceletium tortuosum extracts may help manage stress by modulating brain activity and potentially blunting the rise in heart rate during stressful tasks. afrigetics.com A meta-analysis of four randomized clinical trials, however, found no significant difference in anxiety outcomes between those treated with Sceletium tortuosum and those given a placebo, indicating that the extract's effectiveness in reducing anxiety symptoms remains unproven based on this analysis. wikipedia.org
Clinical Efficacy in Depression and Mood Disorders
Research also suggests potential benefits of Sceletium tortuosum extracts on mood and depressive symptoms. Traditionally, the plant has been used to enhance mood and provide stress relief. nih.govmdpi.comresearchgate.netnih.gov Clinical case reports have described the successful use of Sceletium tortuosum extract for treating major depression and generalized anxiety in clinical practice. nih.gov While large-scale depression studies are limited, preliminary evidence and small-scale trials suggest that Sceletium tortuosum supplementation may improve mood and emotional resilience, with users reporting lower depressive symptoms and improved stress management. afrigetics.com Animal studies have also shown promising results, with Sceletium tortuosum extracts reducing signs of depression-like behavior in rats and chicks. bioresscientia.comresearchgate.net
Effects on Human Cognitive Performance
Several studies have explored the impact of Sceletium tortuosum extracts on cognitive function in humans. A randomized, double-blind, placebo-controlled crossover study in healthy older adults (mean age 54.6 years) found that a daily dosage of 25 mg of Zembrin® significantly improved cognitive set flexibility and executive function compared to placebo over three weeks. nih.govscirp.orgbioresscientia.comresearchgate.net Positive changes in mood and sleep were also noted in this study. nih.govresearchgate.net Another study indicated that single doses of 25 mg or 50 mg of Zembrin® increased specific brain wave activity associated with attention and memory during cognitive tasks in healthy adults. bioresscientia.commindbodygreen.com These findings suggest that Sceletium tortuosum extracts may positively influence cognitive and emotional processes in the brain. nih.gov Further research suggests potential improvements in attention and working memory, particularly in middle-aged adults. shopnaturallife.comafrigetics.com The cognitive-enhancing effects are potentially linked to the extract's impact on the PDE4-cAMP-CREB pathway. scirp.orgresearchgate.net
Functional Neuroimaging Studies (e.g., Amygdala Response)
Functional neuroimaging studies, particularly using fMRI, have provided insights into how Sceletium tortuosum extracts affect brain activity related to emotional processing. A pharmaco-fMRI study in 16 healthy young adults demonstrated that a single 25 mg dose of Zembrin® attenuated amygdala reactivity to fearful faces under low perceptual load conditions. scirp.orgplthealth.comcore.ac.uknih.gov This study also showed a reduction in amygdala-hypothalamus coupling. scirp.orgcore.ac.uknih.gov These results are significant as they provide the first evidence of Sceletium tortuosum's attenuating effects on the threat circuitry of the human brain, supporting its potential anxiolytic properties by reducing subcortical threat responsivity. scirp.orgplthealth.comnih.gov
Research on Isolated Mesembrenone in Clinical Settings
While Sceletium tortuosum extracts containing this compound have been the subject of clinical investigations, research specifically on isolated this compound in clinical settings is limited. Most studies focus on the effects of the whole extract, attributing the observed activities to the combined effects of its various alkaloids, including this compound. researchgate.netnih.govshopnaturallife.combiorxiv.org Preclinical studies have examined the pharmacological properties of isolated this compound, such as its action on the 5-HT transporter and PDE4 transporter, which may explain some of the clinical effects observed with the extract. olemiss.edu However, the direct clinical efficacy and effects of administering isolated this compound to human subjects require further dedicated research. A review highlights a deficit of clinical assessments specifically on isolated mesembrine (B35894) alkaloids. biorxiv.orgbiorxiv.org
Emerging Research Areas and Future Perspectives for Mesembrenone
Comprehensive Toxicological Risk Assessments and Long-term Safety Profiles of Mesembrenone
Despite the traditional use of Sceletium tortuosum and some animal studies suggesting a lack of adverse effects at certain doses, comprehensive toxicological studies, particularly on the long-term safety of isolated this compound, are still needed. bioresscientia.comresearchgate.netuwc.ac.za Research gaps exist in fully understanding the toxicology and bioavailability of Sceletium alkaloids. bioresscientia.com While Sceletium tortuosum is generally considered relatively mild and non-addictive when used responsibly, more research is required to fully understand its long-term effects. bioresscientia.com
Elucidation of Potential Drug-Drug Interactions Involving this compound
The metabolism of this compound and mesembrine (B35894) has been investigated, with studies identifying specific enzymes responsible for their metabolism. bioresscientia.com This information is considered crucial for future research on potential drug interactions. bioresscientia.com While there are currently no reports of severe adverse reactions or Sceletium tortuosum being implicated in drug interactions in in vivo or in vitro studies, it is considered prudent to avoid combining it with medications that affect serotonin (B10506) uptake or release, such as antidepressants. nih.gov Further research is needed to fully understand potential interactions with other medications. bioresscientia.com
Identification and Validation of Novel Molecular Targets for this compound
This compound is known to act as a potent selective inhibitor of the serotonin transporter (SERT), functioning as a selective serotonin reuptake inhibitor (SSRI). wikipedia.org It also exhibits phosphodiesterase 4 (PDE4) inhibitory activity. wikipedia.orgnih.govgoogle.comresearchgate.netnih.govresearchgate.net Research indicates that this compound has a greater potency in inhibiting SERT compared to fluoxetine. Isolated pure this compound has shown significant inhibitory activity against PDE4B. nih.gov While these primary targets are established, the identification and validation of novel molecular targets for this compound represent an ongoing area of research to fully elucidate its mechanisms of action and potential therapeutic applications. bioresscientia.com
Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Efficacy or Specificity
The unique chemical structure of this compound, characterized by its aryloctahydroindole skeleton, makes it a subject of interest for synthetic organic chemistry. The potential of this compound as a lead compound for drug development, particularly in neuroscience and psychiatry, has sparked interest in the rational design and synthesis of advanced analogues. ontosight.ai This involves modifying the structure of this compound to potentially enhance its efficacy, improve its pharmacokinetic properties, or increase its specificity for particular molecular targets, such as specific PDE4 subtypes. mdpi.com While the synthesis of related alkaloids like mesembrine has been explored, research into the synthesis of this compound and its analogues with tailored pharmacological profiles is an important future direction. researchgate.netacs.org
Application of Advanced Analytical and Omics Technologies in this compound Research
Advanced analytical techniques are crucial for the precise identification, quantification, and standardization of Sceletium alkaloids, including this compound. bioresscientia.com Techniques such as Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography–Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) have been applied to study mesembrine alkaloids. biorxiv.orgscispace.comualberta.caualberta.canih.govresearchgate.net More recent advancements include techniques like leaf spray mass spectrometry and direct analysis in real-time ionization coupled with high-resolution time-of-flight mass spectrometry (DART-HR-TOF-MS) for rapid alkaloid identification and quality control. bioresscientia.comresearchgate.netbiorxiv.orgresearchgate.net UHPLC-QToF-MS methods have been developed and validated for the quantification of this compound and mesembrine in biological samples like mouse plasma. researchgate.netresearchgate.net The application of omics technologies, such as metabolomics, can provide a more comprehensive understanding of the biochemical profile of Sceletium tortuosum and the metabolic fate of this compound, offering insights into its biological activities and potential interactions. researchgate.net
Advancing Clinical Research on Isolated this compound
While some preliminary clinical trials have investigated Sceletium extracts containing this compound, there is a need for more extensive clinical trials specifically focusing on isolated this compound to validate its efficacy and safety in humans. researchgate.netsmolecule.com Currently, there is limited pharmacological information available regarding the molecular physiological effects of mesembrine alkaloids in medical clinical settings. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net Rigorous clinical trials are necessary to fully validate the benefits of isolated this compound and address current research gaps. bioresscientia.com Advancing clinical research on isolated this compound is essential to confirm its specific therapeutic roles and establish evidence-based applications. smolecule.com
Q & A
Q. What are the primary mechanisms underlying Mesembrenone’s cognitive-enhancing effects?
this compound’s cognitive effects are primarily attributed to its dual action as a PDE4 inhibitor (IC₅₀ <1 μM) and serotonin transporter modulator. Methodologically, confirmatory studies should combine in vitro PDE4 inhibition assays with 5-HT transporter binding tests, using radioligand displacement techniques to quantify receptor affinity. Structural-activity relationships (SAR) should be analyzed via molecular docking simulations, referencing this compound’s methoxy and hydroxyl groups as key functional moieties .
Q. What validated methods exist for isolating high-purity this compound from Sceletium tortuosum?
A validated protocol involves acid-base extraction followed by semi-preparative HPLC. Key steps: (1) Plant material is defatted with hexane, (2) alkaloids are extracted via methanol acidified with 0.1% HCl, (3) basified with NH₄OH to precipitate crude alkaloids, and (4) purified via HPLC (C18 column, 10% acetonitrile/water gradient). Purity (>98%) is confirmed via HPLC-UV and NMR spectroscopy .
Q. How can researchers ensure sample stability during this compound storage?
Stability studies should employ accelerated degradation protocols under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Quantify this compound degradation via LC-MS/MS and monitor isomerization (e.g., Δ7-mesembrenone formation) using chiral columns. Antioxidants like BHT (0.01%) in storage buffers can mitigate oxidation .
Q. What animal models are appropriate for preliminary neurobehavioral studies of this compound?
Rodent models (e.g., Morris water maze for spatial memory, forced swim test for antidepressant effects) are standard. Ensure pharmacokinetic profiling (plasma/brain concentration ratios via LC-MS) to confirm blood-brain barrier penetration, as demonstrated in fMRI studies showing reduced amygdala activation .
Advanced Research Questions
Q. How can contradictions between this compound’s in vitro potency and in vivo efficacy be resolved?
Conduct physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ values with achievable brain concentrations. Use microdialysis in rodents to measure free brain concentrations post-administration. If discrepancies persist, investigate metabolite activity (e.g., mesembrine conversion) via hepatic microsome assays .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent cognitive effects?
Use mixed-effects models to account for inter-subject variability in longitudinal trials. For crossover designs (e.g., 25 mg vs. placebo), apply Wilcoxon signed-rank tests for non-parametric data or repeated-measures ANOVA with Bonferroni correction. Power analysis should target ≥80% power (α=0.05) based on prior effect sizes (e.g., Cohen’s d = 0.8 for executive function improvements) .
Q. How can metabolomics be integrated with fMRI to study this compound’s neural impact?
Combine functional MRI (focusing on amygdala-prefrontal connectivity) with CSF metabolomics (LC-MS profiling of serotonin, cAMP). Multivariate PLS-DA analysis can identify metabolite clusters correlated with neural activity. Control for circadian variations by standardizing sampling times .
Q. What methodologies validate this compound’s structural integrity during fermentation processes?
Monitor alkaloid profiles using UPLC-QTOF-MS before/after fermentation. Track this compound-to-mesembrine conversion ratios and validate via isotopic labeling (¹³C-glucose tracing). Fermentation conditions (pH, duration) should be optimized using response surface methodology (RSM) .
Q. How to design a double-blind trial assessing this compound’s long-term neuroprotective effects?
Implement a 12-week RCT with three arms: placebo, 25 mg/day, and 50 mg/day. Primary endpoints: NIH Toolbox Cognition Battery scores and plasma BDNF levels. Include stratification by APOE genotype to control for Alzheimer’s risk variability. Use intention-to-treat (ITT) analysis with multiple imputation for missing data .
Q. What in silico tools predict this compound’s off-target interactions?
Use Schrödinger’s Glide for molecular docking against Pharmaprojects’ target library. Validate predictions with kinase profiling (Eurofins KinaseProfiler) and cytochrome P450 inhibition assays (e.g., CYP3A4). Machine learning models (e.g., DeepChem) can prioritize high-risk off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
